Ethyl 1-piperidineacetate
Overview
Description
Ethyl 1-piperidineacetate, commonly known as E1PA, is an organic compound with a molecular formula of C9H17NO2. It is a colorless, volatile liquid with a faint odor and is soluble in most organic solvents. E1PA is a derivative of piperidine, a cyclic amine, and has a wide range of applications in various fields such as chemistry, pharmacology, and biochemistry. It has been used in the synthesis of a variety of drugs and other compounds, and has been studied for its pharmacological effects.
Scientific Research Applications
Application in Li-ion Batteries
Ethyl 1-piperidineacetate derivatives have been studied for their application in lithium-ion batteries. In one research, 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound related to ethyl 1-piperidineacetate, demonstrated good miscibility with carbonate solvents, making it a potential co-solvent in Li-ion batteries. This compound provided better conductivity and enhanced performance in mixed electrolytes compared to other piperidinium salts (Kim, Cho, & Shin, 2013).
Conformational Analysis in Chemistry
Ethyl 1-piperidineacetate has been the subject of conformational analysis studies, which are vital for understanding the structure and properties of chemical compounds. In one study, 1-piperidineacetic acid was synthesized and analyzed using X-ray diffraction and FTIR, providing insights into its molecular structure and stability (Dega-Szafran et al., 2002).
Potential in Anticancer Research
Ethyl 1-piperidineacetate derivatives have been evaluated for their potential as anticancer agents. A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which showed promising results in inhibiting cancer cell growth, indicating a potential avenue for anticancer drug development (Rehman et al., 2018).
Role in Organic Synthesis
Ethyl 1-piperidineacetate and its derivatives are also important in the field of organic synthesis. For instance, cyclic sulfamidates, which can be derived from ethyl 1-piperidineacetate, have been used as precursors for creating alkylidenated pyrrolidines and piperidines, compounds that are crucial in synthesizing heterocyclic beta-amino acid derivatives (Bower, Szeto, & Gallagher, 2007).
Enhancement of Drug Bioavailability
Ethyl 1-piperidineacetate derivatives have been explored for enhancing the bioavailability of drugs. For example, a piperine analogue significantly improved the bioavailability of etoposide, a cancer drug, suggesting its potential in drug delivery and pharmacokinetics (Najar et al., 2011).
properties
IUPAC Name |
ethyl 2-piperidin-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZHLNWWDDNIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349188 | |
Record name | Ethyl 1-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-piperidineacetate | |
CAS RN |
23853-10-3 | |
Record name | 1-Piperidineacetic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23853-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidineacetic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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